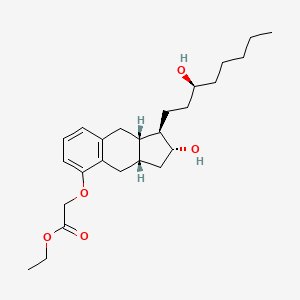
Methylergometrinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Methylergometrinine is a semisynthetic derivative of ergometrine. The preparation of this compound involves the addition of a methyl group to the nitrogen atom of ergometrine. This process can be achieved through various synthetic routes, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the stability and efficacy of the final product .
Análisis De Reacciones Químicas
Methylergometrinine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms using reagents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Aplicaciones Científicas De Investigación
Methylergometrinine has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of analytical methods and quality control of pharmaceuticals.
Biology: this compound is used in studies investigating the physiological effects of ergot alkaloids on smooth muscle contraction and neurotransmitter release.
Mecanismo De Acción
Methylergometrinine acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through the binding and antagonism of the dopamine D1 receptor, leading to a rapid and sustained tetanic uterotonic effect . This mechanism helps shorten the third stage of labor and reduces blood loss .
Comparación Con Compuestos Similares
Methylergometrinine is chemically similar to other ergot alkaloids such as:
Ergometrine: Both compounds are used to control uterine bleeding, but this compound has a longer duration of action.
Lysergic acid diethylamide (LSD): While LSD is known for its psychedelic effects, this compound is used for its uterotonic properties.
Methysergide: This compound is an active metabolite of methysergide, which is used for the prevention and treatment of migraines.
This compound’s uniqueness lies in its potent uterotonic effects and its ability to control postpartum hemorrhage effectively .
Propiedades
Número CAS |
29477-88-1 |
|---|---|
Fórmula molecular |
C₂₀H₂₅N₃O₂ |
Peso molecular |
339.43 |
Sinónimos |
[8α(S)]-9,10-Didehydro-N-[1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide; N-[1-(Hydroxymethyl)propyl]-6-methylergoline-8α-carboxamide; N-[1-(hydroxymethyl)propyl]isolysergamide; D-Isolysergic Acid (+)-1-hydroxy-2-butylamide; Methylergometri |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1144900.png)


